1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a difluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine typically involves multiple steps. One common approach is to start with the preparation of the adamantyl group, which can be introduced via a Grignard reaction using adamantyl bromide and magnesium . The piperazine ring can be synthesized through a cyclization reaction involving diethylenetriamine and a suitable dihalide . The final step involves the sulfonylation of the piperazine ring with 2,5-difluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and large-scale Grignard reactions for the introduction of the adamantyl group. The sulfonylation step can be carried out in large batch reactors with efficient mixing and temperature control to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to receptors or enzymes. The difluorophenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding specificity. The piperazine ring can act as a flexible linker, allowing the compound to adopt various conformations to fit into the active site of a target protein .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine
- 1-(1-adamantyl)-4-[(3,5-difluorophenyl)sulfonyl]piperazine
- 1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
Uniqueness
1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. The combination of the adamantyl group and the difluorophenylsulfonyl group provides a balance of steric and electronic effects, making this compound particularly interesting for various applications .
Properties
IUPAC Name |
1-(1-adamantyl)-4-(2,5-difluorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O2S/c21-17-1-2-18(22)19(10-17)27(25,26)24-5-3-23(4-6-24)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFILDITLUMHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=C(C=CC(=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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